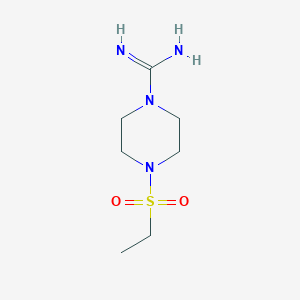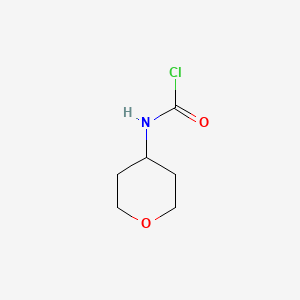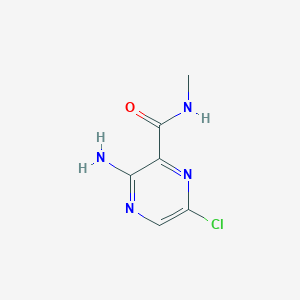
2-Chloro-3,5-dimethoxy-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,5-dimethoxy-4-methylphenol is an organic compound with the molecular formula C9H11ClO3 It is a derivative of phenol, characterized by the presence of chlorine, methoxy, and methyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dimethoxy-4-methylphenol typically involves the chlorination of 3,5-dimethoxy-4-methylphenol. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-dimethoxy-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated products
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include partially or fully hydrogenated phenols
Scientific Research Applications
2-Chloro-3,5-dimethoxy-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-dimethoxy-4-methylphenol depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity for these targets. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another chlorinated aromatic compound with similar functional groups.
4-Chloro-3-methylphenol: A structurally related compound with a chlorine and methyl group on the aromatic ring.
3,5-Dimethoxy-4-methylphenol: The parent compound without the chlorine substitution
Uniqueness
2-Chloro-3,5-dimethoxy-4-methylphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11ClO3 |
|---|---|
Molecular Weight |
202.63 g/mol |
IUPAC Name |
2-chloro-3,5-dimethoxy-4-methylphenol |
InChI |
InChI=1S/C9H11ClO3/c1-5-7(12-2)4-6(11)8(10)9(5)13-3/h4,11H,1-3H3 |
InChI Key |
YWJUSEYMIHBBMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1OC)Cl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


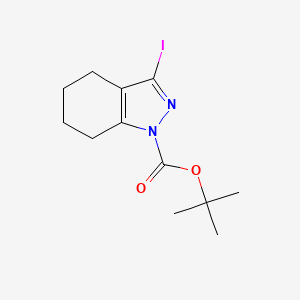
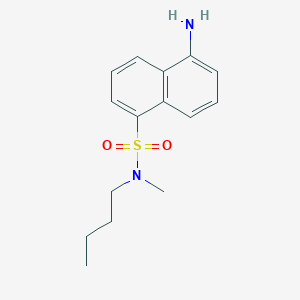
![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)
![4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13884324.png)

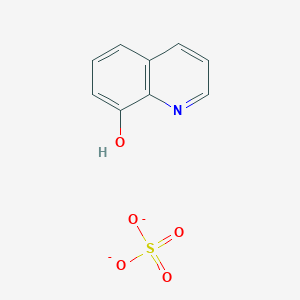
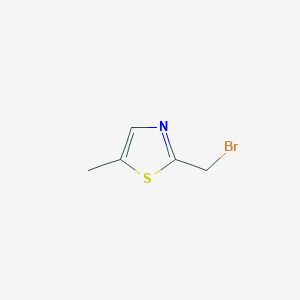


![N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B13884354.png)
![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)
